

An In-depth Technical Guide to the Molecular Structure of Deterenol Hydrochloride

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Compound of Interest

Compound Name: *Deterenol Hydrochloride*

Cat. No.: *B1670313*

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This guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and mechanism of action of **Deterenol Hydrochloride**, tailored for researchers, scientists, and drug development professionals.

Molecular and Chemical Properties

Deterenol Hydrochloride is the hydrochloride salt of Deterenol, a synthetic stimulant that functions as a non-selective beta-adrenergic receptor agonist.^{[1][2]} Its chemical structure is characterized by a phenethanolamine core, with an isopropyl group attached to the nitrogen atom and a hydroxyl group on the para-position of the benzene ring.^[1] The compound is a racemic mixture.^{[3][4]}

The key quantitative chemical and physical properties of **Deterenol Hydrochloride** are summarized in the table below.

Property	Value	Source
IUPAC Name	4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenol;hydrochloride	[1]
Synonyms	Isopropyloctopamine HCl, Isopropylorsynephrine HCl, AL842	[2][5][6]
CAS Number	23239-36-3	[1][2][5]
Molecular Formula	C ₁₁ H ₁₈ ClNO ₂ (or C ₁₁ H ₁₇ NO ₂ • HCl)	[1][2][3][5]
Molecular Weight	231.72 g/mol	[1][3][5]
Appearance	White to off-white crystalline solid	[1]
Melting Point	152-152.5 °C, 155-157°C	[1][7]
Solubility	Soluble in DMSO; Slightly soluble in water and acetonitrile	[1][2]
Exact Mass	231.1026065 Da	[1]
Hydrogen Bond Donors	4	[1]
Hydrogen Bond Acceptors	3	[1]
Storage Condition	Hygroscopic, -20°C Freezer, Under Inert Atmosphere	[8]

Synthesis and Experimental Protocols

The synthesis and structural elucidation of **Deterenol Hydrochloride** involve specific chemical reactions and analytical techniques to ensure purity and confirm identity.

Two primary synthesis routes are commonly cited.

Route 1: Reductive Amination This method involves the reduction of an ethanone precursor.

- Starting Material: 1.0 g of 2-isopropylamino-1-(4-hydroxyphenyl)-ethanone hydrochloride is dissolved in 15 ml of methanol.[7]
- Catalyst Addition: 50 mg of 10% palladium on activated carbon (Pd/C) is added to the solution.[7]
- Hydrogenation: The air in the reaction vessel is replaced with hydrogen gas. The reaction mixture is stirred under atmospheric pressure at room temperature for 24 hours.[7]
- Work-up: Upon completion, the palladium catalyst is removed by filtration.[7]
- Purification: The filtrate is concentrated to dryness. The resulting residue is recrystallized from methanol to yield pure **Deterenol Hydrochloride** as colorless crystals.[7]

Route 2: Nucleophilic Substitution This route involves the reaction of a chloro-substituted ketone with isopropylamine.

- Starting Material: 1.0 g of 2-chloro-1-(4-hydroxyphenyl)ethanone is dissolved in 10 ml of methanol.[9]
- Amine Addition: 5 ml of isopropylamine is added dropwise to the suspension. The mixture is stirred at room temperature for 6 hours as the solid dissolves.[9]
- Work-up: Excess isopropylamine and methanol are removed by distillation. The residue is then dissolved in a dilute hydrochloric acid solution.[9]
- Purification: The acidic solution is evaporated to dryness, and the resulting solid is recrystallized from methanol to yield the final product.[9]

To confirm the molecular structure and purity of the synthesized **Deterenol Hydrochloride**, a standard battery of analytical tests is employed.

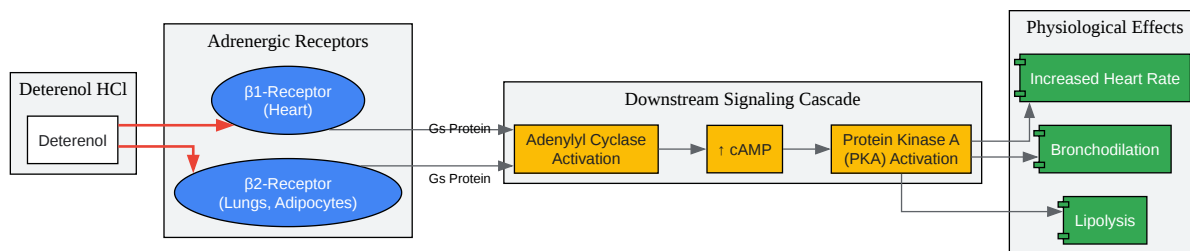
- Melting Point Analysis: The melting point is determined using a standard melting point apparatus. A sharp melting range (e.g., 155-157°C) is indicative of high purity.[1]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Used to identify the hydrogen atoms in the molecule. Expected signals would correspond to the aromatic protons, the methine protons of the ethanolamine backbone and isopropyl group, the methylene protons, and the methyl protons of the isopropyl group.^[9]
- ^{13}C NMR: Used to identify the carbon framework of the molecule.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic peaks would include a broad O-H stretch for the phenol and alcohol groups, an N-H stretch for the secondary amine, and C-H stretches for the aromatic and aliphatic portions.^[9]
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass and molecular formula of the compound ($\text{C}_{11}\text{H}_{18}\text{ClNO}_2$).^[5] Fragmentation patterns can further corroborate the proposed structure.
- High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A single, sharp peak on the chromatogram indicates the absence of significant impurities. This technique, coupled with mass spectrometry (UHPLC-MS), is also used for quantitative analysis in complex matrices like dietary supplements.

Mechanism of Action and Signaling Pathway

Deterenol Hydrochloride functions as a non-selective β -adrenergic receptor agonist, meaning it stimulates both β_1 and β_2 adrenergic receptors.^{[1][2]} This dual agonism triggers distinct physiological responses through a G-protein coupled receptor (GPCR) signaling cascade.

- β_1 -Adrenergic Stimulation: Activation of β_1 receptors, primarily located in the heart, leads to an increased heart rate and enhanced cardiac output.^[1]
- β_2 -Adrenergic Stimulation: Activation of β_2 receptors, found in the smooth muscle of the lungs, results in bronchodilation and improved airflow.^[1]
- Lipolysis: The compound also stimulates β -adrenergic receptors in human adipocytes, promoting lipolysis—the breakdown of triglycerides into free fatty acids and glycerol.^{[1][2]}

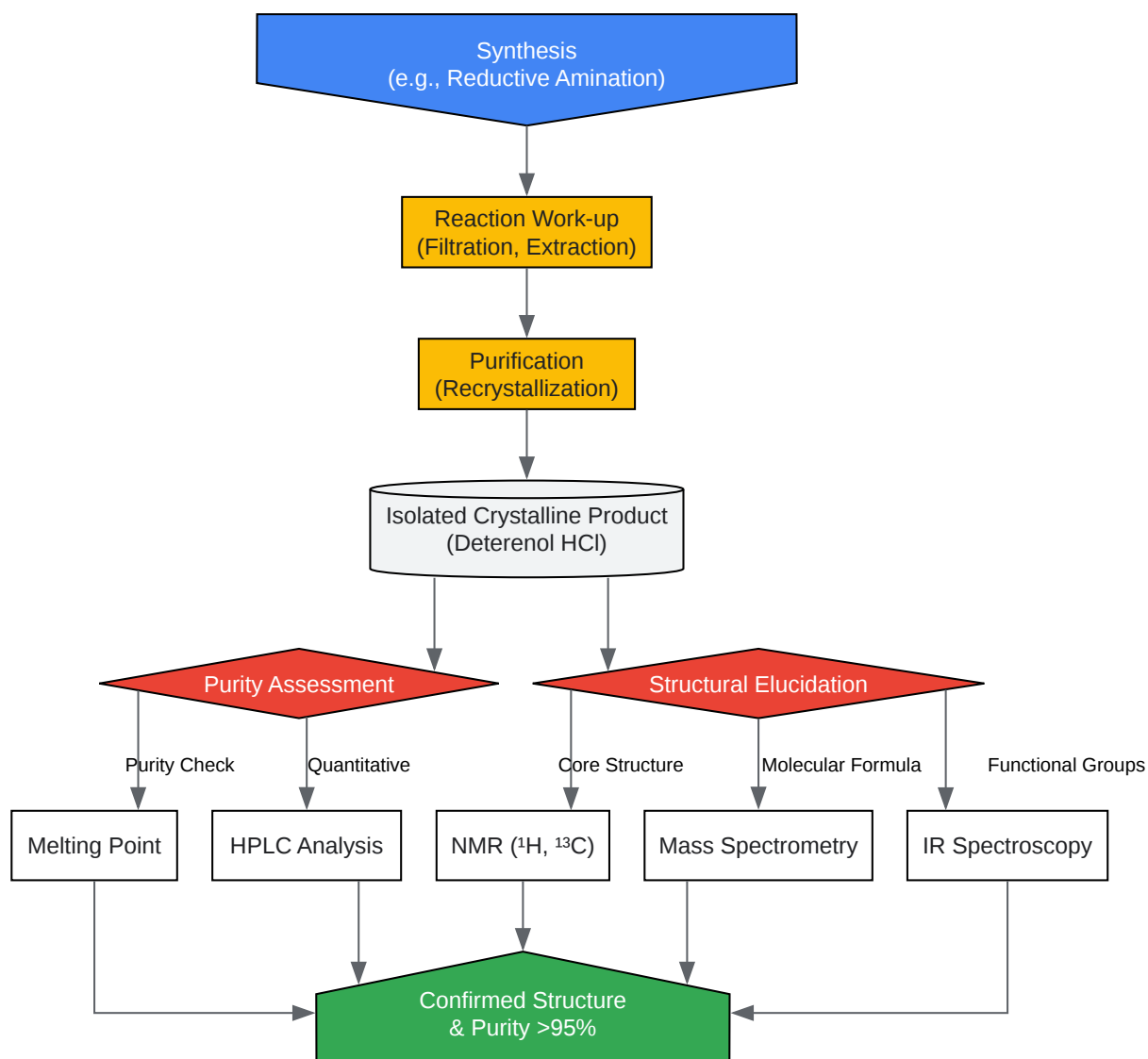


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Caption: Signaling pathway of Deterenol as a non-selective β -adrenergic agonist.

Standard Experimental and Analytical Workflow

The logical workflow for the synthesis and characterization of a compound like **Deterenol Hydrochloride** follows a sequential process from initial synthesis to final structural confirmation and purity assessment. This ensures the material is well-defined and suitable for further research or development.



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